molecular formula C11H15F3N2 B14557996 N~1~-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine CAS No. 61694-88-0

N~1~-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine

Cat. No.: B14557996
CAS No.: 61694-88-0
M. Wt: 232.25 g/mol
InChI Key: OGHCTMAOFZKMTF-UHFFFAOYSA-N
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Description

N~1~-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine backbone

Properties

CAS No.

61694-88-0

Molecular Formula

C11H15F3N2

Molecular Weight

232.25 g/mol

IUPAC Name

N'-methyl-N'-[[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H15F3N2/c1-16(7-6-15)8-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-8,15H2,1H3

InChI Key

OGHCTMAOFZKMTF-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)benzyl chloride with N-methylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control conditions are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N~1~-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity. The ethane-1,2-diamine backbone allows for the formation of stable complexes with metal ions, which can be crucial in catalytic processes or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,2-phenylenediamine: Shares a similar diamine backbone but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-Methylbenzene-1,2-diamine: Another related compound with a simpler structure, used in various chemical syntheses.

    Benzamide, N-methyl-N-phenyl-: Contains a benzamide group instead of the ethane-1,2-diamine backbone, leading to different applications and properties.

Uniqueness

N~1~-Methyl-N~1~-{[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in applications requiring high specificity and stability, such as in pharmaceuticals and advanced materials.

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